Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate is an organic compound with the molecular formula C12H9ClO2S and a molecular weight of 252.72 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of the 4-chlorophenyl group and the ester functional group at the 2-position of the thiophene ring makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific context and target .
Comparison with Similar Compounds
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl thiophene-2-carboxylate: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
4-Methyl-2-carboxaldehyde-thiophene: Contains an aldehyde group instead of an ester, leading to different reactivity and applications.
The presence of the 4-chlorophenyl group in this compound imparts unique properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H9ClO2S |
---|---|
Molecular Weight |
252.72 g/mol |
IUPAC Name |
methyl 4-(4-chlorophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO2S/c1-15-12(14)11-6-9(7-16-11)8-2-4-10(13)5-3-8/h2-7H,1H3 |
InChI Key |
PHCVKNYIUNVNBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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